molecular formula C9H9N B195845 2,3-Dimethylbenzonitrile CAS No. 5724-56-1

2,3-Dimethylbenzonitrile

Cat. No.: B195845
CAS No.: 5724-56-1
M. Wt: 131.17 g/mol
InChI Key: ZEDPQIJYJCPIRM-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzonitrile is an organic compound with the molecular formula C₉H₉N. It is a derivative of benzonitrile, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 2,3-dimethyltoluene. This process involves the reaction of 2,3-dimethyltoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at elevated temperatures. The reaction yields this compound along with water and other by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylbenzonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitrile group is reduced to an amine group through the transfer of electrons from the reducing agent. In oxidation reactions, the nitrile group is converted to a carboxylic acid group through the addition of oxygen atoms .

Comparison with Similar Compounds

  • 2,4-Dimethylbenzonitrile
  • 3,4-Dimethylbenzonitrile
  • 2,6-Dimethylbenzonitrile

Comparison: 2,3-Dimethylbenzonitrile is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2,4-dimethylbenzonitrile may exhibit different reactivity patterns due to the different spatial arrangement of the methyl groups .

Properties

IUPAC Name

2,3-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDPQIJYJCPIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205854
Record name 2,3-Dimethylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5724-56-1
Record name 2,3-Dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5724-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbenzonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzonitrile
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Record name 2,3-DIMETHYLBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2,3-dimethylbenzonitrile undergoes nitration in acetic anhydride?

A1: Nitration of this compound in acetic anhydride doesn't just result in the expected nitro-substituted products. Research has shown that a significant side reaction occurs, leading to the formation of an adduct: 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate. [] This adduct formation is noteworthy as it highlights the influence of reaction conditions on the product profile.

Q2: What is significant about the adduct formed during this compound nitration, and what happens to it under different conditions?

A2: The adduct, 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate, is not just a byproduct. It exhibits interesting reactivity. [] Upon heating (thermolysis) or decomposition in acetic acid, it rearranges to yield a mixture of products. Intriguingly, the major products are the original this compound and, importantly, its 5-nitro derivative. This suggests an unusual 1,3-nitro shift occurring within the adduct. Furthermore, under strongly acidic conditions, the adduct loses nitrous acid to give 2-cyano-3,4-dimethylphenyl acetate. This diversity of outcomes underscores the importance of understanding reaction conditions when working with this compound.

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